molecular formula C21H28FN3O4 B12698001 1,3,8-Triazaspiro(4.5)decane-2,4-dione, 1,3-dimethyl-8-(3-(2-(p-fluorophenyl)-1,3-dioxolan-2-yl)propyl)- CAS No. 102395-37-9

1,3,8-Triazaspiro(4.5)decane-2,4-dione, 1,3-dimethyl-8-(3-(2-(p-fluorophenyl)-1,3-dioxolan-2-yl)propyl)-

Cat. No.: B12698001
CAS No.: 102395-37-9
M. Wt: 405.5 g/mol
InChI Key: SFLLHGUFDXVRNB-UHFFFAOYSA-N
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Description

1,3,8-Triazaspiro(4.5)decane-2,4-dione, 1,3-dimethyl-8-(3-(2-(p-fluorophenyl)-1,3-dioxolan-2-yl)propyl)- is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a unique spirocyclic structure, which often imparts interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,8-Triazaspiro(4.5)decane-2,4-dione, 1,3-dimethyl-8-(3-(2-(p-fluorophenyl)-1,3-dioxolan-2-yl)propyl)- typically involves multi-step organic synthesis. The key steps may include:

  • Formation of the spirocyclic core through cyclization reactions.
  • Introduction of the dioxolane ring via condensation reactions.
  • Functionalization of the fluorophenyl group through electrophilic aromatic substitution.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

  • Use of high-throughput screening to identify optimal reaction conditions.
  • Implementation of continuous flow chemistry for scalable production.
  • Purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3,8-Triazaspiro(4.5)decane-2,4-dione, 1,3-dimethyl-8-(3-(2-(p-fluorophenyl)-1,3-dioxolan-2-yl)propyl)- can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Use of reagents like halogens or sulfonyl chlorides under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific functional groups present and the reaction conditions. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential bioactivity. Its spirocyclic structure could interact with biological targets in unique ways, making it a candidate for drug discovery.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets could lead to the development of new pharmaceuticals.

Industry

In industry, this compound may find applications in the development of new materials. Its unique chemical properties could be harnessed for the creation of advanced polymers or coatings.

Mechanism of Action

The mechanism of action of 1,3,8-Triazaspiro(4.5)decane-2,4-dione, 1,3-dimethyl-8-(3-(2-(p-fluorophenyl)-1,3-dioxolan-2-yl)propyl)- involves its interaction with specific molecular targets. This could include binding to enzymes or receptors, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1,3,8-Triazaspiro(4.5)decane-2,4-dione derivatives: Compounds with similar spirocyclic cores but different substituents.

    Fluorophenyl-containing compounds: Compounds with fluorophenyl groups that may exhibit similar chemical properties.

Uniqueness

The uniqueness of 1,3,8-Triazaspiro(4.5)decane-2,4-dione, 1,3-dimethyl-8-(3-(2-(p-fluorophenyl)-1,3-dioxolan-2-yl)propyl)- lies in its combination of a spirocyclic core with a fluorophenyl-dioxolane moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

102395-37-9

Molecular Formula

C21H28FN3O4

Molecular Weight

405.5 g/mol

IUPAC Name

8-[3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propyl]-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

InChI

InChI=1S/C21H28FN3O4/c1-23-18(26)20(24(2)19(23)27)9-12-25(13-10-20)11-3-8-21(28-14-15-29-21)16-4-6-17(22)7-5-16/h4-7H,3,8-15H2,1-2H3

InChI Key

SFLLHGUFDXVRNB-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2(CCN(CC2)CCCC3(OCCO3)C4=CC=C(C=C4)F)N(C1=O)C

Origin of Product

United States

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